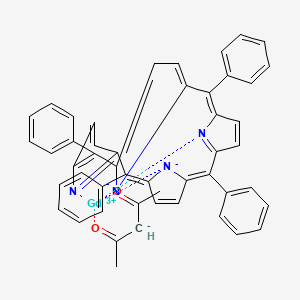
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate is a synthetic porphyrin compound that belongs to the class of metallo-porphyrins. This compound is known for its unique luminescence and photophysical properties, making it a valuable material in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate typically involves the coordination of gadolinium ions with meso-tetraphenyl porphine and 2,4-pentane dionate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:
Preparation of meso-Tetraphenyl porphine: This is synthesized by the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst.
Coordination with Gadolinium: The meso-Tetraphenyl porphine is then reacted with gadolinium chloride in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.
Addition of 2,4-Pentane dionate: Finally, 2,4-pentane dionate is added to the reaction mixture to form the this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the 2,4-pentane dionate ligand can be replaced with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in solvents like DMF or acetonitrile under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gadolinium porphyrin oxides, while reduction can produce gadolinium porphyrin hydrides .
科学研究应用
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials with specific luminescent properties
作用机制
The mechanism of action of Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can interact with various biological molecules, influencing their function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
相似化合物的比较
Similar Compounds
- Gd(III) meso-Tetraphenyl porphine acetate
- Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate
Uniqueness
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate is unique due to its specific combination of ligands, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced luminescence and stability, making it particularly suitable for applications in imaging and therapy .
属性
分子式 |
C49H35GdN4O2 |
|---|---|
分子量 |
869.1 g/mol |
IUPAC 名称 |
gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.C5H7O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-4(6)3-5(2)7;/h1-28H;3H,1-2H3;/q-2;-1;+3 |
InChI 键 |
XUZXSZUPRDXHOD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[CH-]C(=O)C.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


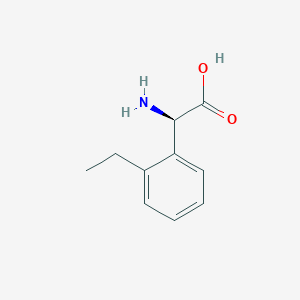
![4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
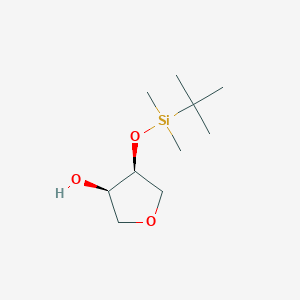

![(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)

![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
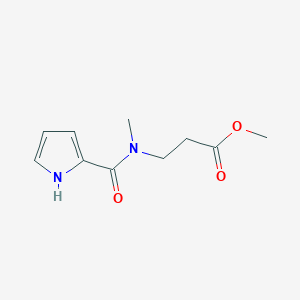
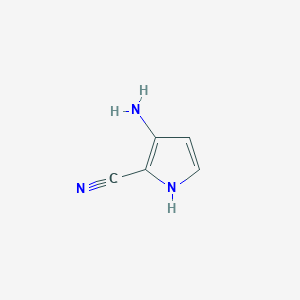
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
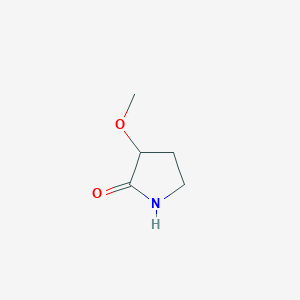
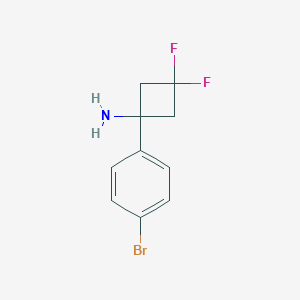
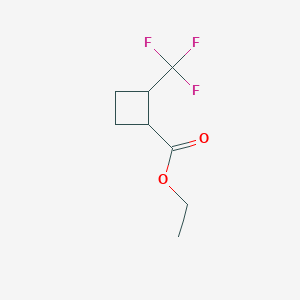
![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
